Physicochemical Profiling of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide for Lead Optimization
Physicochemical Profiling of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide for Lead Optimization
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing a molecule's lipophilicity with its metabolic stability. The strategic incorporation of fluorinated moieties has become a cornerstone of this optimization process. This whitepaper provides an in-depth technical analysis of 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS: 927406-20-0)[1], a highly versatile building block. By fusing the privileged indanone scaffold with a difluoromethoxy (-OCHF₂) group, medicinal chemists can leverage unique electronic effects, dynamic lipophilicity, and profound metabolic resistance.
Structural & Electronic Causality: The Role of the -OCHF₂ Group
The parent indanone is a rigid, bicyclic system featuring an aromatic ring fused to a cyclopentanone. While substitution at the 4-position inherently influences the electronic distribution of the aromatic system, the specific use of a difluoromethoxy group introduces three distinct physicochemical advantages over traditional methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) bioisosteres:
A. Dynamic Lipophilicity
Unlike the rigid, highly lipophilic -OCF₃ group, the -OCHF₂ moiety exhibits [2]. The C-O bond allows the group to rotate and interconvert between a highly lipophilic conformation and a polar conformation, adapting to the polarity of its immediate microenvironment[2]. In lipid bilayers, it minimizes its dipole moment to enhance permeation; in aqueous plasma, it maximizes its dipole to maintain solubility[3].
B. Metabolic Shielding (O-Dealkylation Resistance)
A common metabolic liability of methoxy-substituted aromatics is rapid Phase I clearance via Cytochrome P450 (CYP450)-mediated O-demethylation. The strong, electron-withdrawing nature of the carbon-fluorine bonds in the -OCHF₂ group significantly increases the oxidation potential of the carbon atom, effectively blocking this metabolic pathway and prolonging the pharmacokinetic half-life[4].
C. Non-Classical Hydrogen Bonding
While the -OCHF₂ group lacks classical hydrogen bond donors (-OH, -NH), the highly polarized C-H bond within the difluoromethyl unit can act as a weak, non-classical hydrogen bond donor[4]. This enables unique, stabilizing interactions with target protein backbones that are entirely inaccessible to -OCH₃ or -OCF₃ groups[5].
Quantitative Physicochemical Data
The table below synthesizes the core physicochemical properties of 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one, highlighting the intermediate nature of the -OCHF₂ group.
| Property | Value / Estimate | Causality & Impact |
| Molecular Formula | C₁₀H₈F₂O₂ | Base composition[1]. |
| Molecular Weight | 198.17 g/mol | Low MW ensures high ligand efficiency when used as a fragment[1]. |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Intermediate lipophilicity; higher than -OCH₃ but lower than -OCF₃[4],[6]. |
| Topological Polar Surface Area | 26.3 Ų | Excellent for blood-brain barrier (BBB) penetration (TPSA < 90 Ų). |
| Hydrogen Bond Acceptors | 4 | Includes the indanone carbonyl, ether oxygen, and two fluorine atoms. |
| Hydrogen Bond Donors | 0 (Classical) / 1 (Non-classical) | The polarized C-H of the CF₂H group provides weak donor capacity[5]. |
Experimental Protocols for Physicochemical Validation
To ensure scientific integrity, the theoretical properties of 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one must be empirically validated. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data reliability.
Protocol A: Shake-Flask LC-MS/MS for LogP Determination
Causality: Traditional UV-Vis methods are insufficient for fluorinated compounds that may lack strong chromophores. LC-MS/MS provides the necessary specificity and sensitivity to quantify the partitioning of the compound across phases[7].
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Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation.
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Analyte Spiking: Dissolve 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one in the octanol phase to a final concentration of 10 µM.
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System Validation (Internal Control): Co-spike the mixture with Propranolol (known LogP ~3.48) to validate phase separation and LC-MS calibration.
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Equilibration: Shake the mixture at 25°C for 2 hours, followed by centrifugation at 3000 x g for 15 minutes to achieve absolute phase separation.
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Quantification: Extract aliquots from both phases. Dilute the octanol phase 1:100 in methanol. Analyze both phases via LC-MS/MS (MRM mode targeting the parent mass m/z 199.0 [M+H]⁺).
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Calculation: LogP=log10(AUCaqueousAUCoctanol) .
Fig 1. Self-validating LC-MS/MS shake-flask workflow for LogP determination.
Protocol B: In Vitro Microsomal Stability Assay (CYP450)
Causality: To definitively prove that the -OCHF₂ group shields the indanone core from rapid O-dealkylation, the compound must be subjected to Phase I metabolic enzymes[8].
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Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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System Validation (Positive Control): Run a parallel assay using Verapamil, a high-clearance drug, to confirm the enzymatic viability of the HLM batch.
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Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM, alongside 1 µM of the test compound.
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Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Analysis: Centrifuge the quenched samples at 4000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Fig 2. CYP450 metabolic pathway comparing methoxy and difluoromethoxy stability.
Conclusion
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is far more than a simple structural variant of indanone. The addition of the -OCHF₂ group fundamentally alters the molecule's interaction with its environment, providing a tunable, dynamically lipophilic profile that resists enzymatic degradation. For drug development professionals, utilizing this building block offers a sophisticated mechanism to optimize ADME profiles without drastically increasing molecular weight or static lipophilicity.
References
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Fluoropharm. "927406-20-0 | 4-(Difluoromethoxy)indan-1-one". Fluoropharm Fine Chemicals. Available at: [Link][1]
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Müller, K. "Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups". Chimia, 2014, 68(6), 356-362. Available at:[Link][2]
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Dohle, W., et al. "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition". Journal of Medicinal Chemistry. Available at:[Link][5]
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Linclau, B., et al. "Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method". ResearchGate. Available at:[Link][7]
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Zafrani, Y., et al. "Experimental ∆logP effects for matched molecular pairs...". ResearchGate. Available at:[Link][6]
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Ngai, M.-Y., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes". Chemical Science, 2019. Available at:[Link][3]
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